molecular formula C10H7BrF4O2 B2761737 Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate CAS No. 2253631-16-0

Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate

Cat. No.: B2761737
CAS No.: 2253631-16-0
M. Wt: 315.062
InChI Key: CDAHFYZHVAMYRU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate is an organic compound that features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring

Scientific Research Applications

Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 4-fluoro-3-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then reacted with methyl acetate under acidic or basic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions typically occur under mild conditions with the use of a suitable solvent.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or ethers, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-(trifluoromethyl)benzoate
  • Methyl 2-bromo-3-formylbenzoate
  • 4-Bromo-α,α,α-trifluorotoluene

Uniqueness

Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound particularly useful in the design of molecules with specific reactivity and binding characteristics.

Properties

IUPAC Name

methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF4O2/c1-17-9(16)8(11)5-2-3-7(12)6(4-5)10(13,14)15/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAHFYZHVAMYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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